Patent-Documented Synthetic Necessity versus Ketone and Regioisomeric Analogs
In US 2016/0222015 A1, the compounds of Formula I are constructed exclusively from tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, while the corresponding 6-ketone (tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate) and the 3-hydroxy regioisomer are absent as starting materials in the exemplified syntheses [1]. This patent-level exclusivity is reinforced by the quantitative yield data for the Boc-deprotection step (0.75 h, TFA/DCM) that directly furnishes the active amine intermediate 3-azabicyclo[3.2.0]heptan-6-ol trifluoroacetic acid [2].
| Evidence Dimension | Use as a starting material in patented antibacterial synthesis |
|---|---|
| Target Compound Data | Explicitly listed; Boc cleavage yields amine-TFA salt in 0.75 h |
| Comparator Or Baseline | tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1251004-19-9) – not listed as starting material; 3-hydroxy regioisomer – not listed |
| Quantified Difference | Target compound = required input; comparator = absent from synthetic scheme |
| Conditions | Patent US20160222015A1, tricyclic gyrase inhibitor synthesis, TFA/DCM deprotection |
Why This Matters
For procurement, selecting the wrong oxidation state or regioisomer precludes the patented synthetic route, directly invalidating the intended project.
- [1] US 2016/0222015 A1, Fig. I and specification describing starting materials. View Source
- [2] Molaid reaction database, N-Boc-6-hydroxy-3-azabicyclo[3.2.0]heptane deprotection data. View Source
